molecular formula C23H30O7 B048181 Methyl prednisolone-16alpha-carboxylate CAS No. 111802-47-2

Methyl prednisolone-16alpha-carboxylate

Cat. No. B048181
M. Wt: 418.5 g/mol
InChI Key: SNIXVWCOGOOOGH-UAHQIDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl prednisolone-16alpha-carboxylate (MPC) is a synthetic glucocorticoid that has been widely used in the scientific research community due to its potent anti-inflammatory and immunosuppressive effects. MPC is a derivative of prednisolone, a naturally occurring hormone produced by the adrenal gland.

Scientific Research Applications

Synthesis and Chemical Modifications

  • Methyl prednisolone-16alpha-carboxylate derivatives have been synthesized through novel procedures, like the 1,3-dipole addition of fulminic acid to specific pregnatriene derivatives. This process involves base-catalyzed ring opening and subsequent conversion to methyl carboxylates, demonstrating intricate synthetic chemistry techniques (You et al., 1995).

Pharmacological Evaluations

  • Various derivatives of methyl prednisolone-16alpha-carboxylate have been evaluated for their anti-inflammatory properties. These compounds demonstrated binding affinity to glucocorticoid receptors and inhibited nitric oxide production in cell cultures, showing their potential in anti-inflammatory applications (Park et al., 2006).

Anti-Inflammatory Activity

  • Studies have shown that methyl prednisolone-16alpha-carboxylate and its derivatives exhibit significant local anti-inflammatory activity. Their systemic anti-inflammatory effects are notably less than their local effects, indicating potential use in targeted therapies (Heiman et al., 1989).

Therapeutic Applications

  • Methyl prednisolone-16alpha-carboxylate derivatives have been synthesized and evaluated for their potential as safer topical therapeutic agents due to their favorable dissociation of local from systemic effects. This makes them promising candidates for treating local inflammatory conditions (Ib et al., 1989).

Novel Drug Development

  • The development of novel steroidal anti-inflammatory antedrugs, like methyl 21-desoxy-21-chloro-11beta,17alpha-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate, has focused on creating compounds that retain topical anti-inflammatory activity with reduced systemic side effects. Such developments highlight the ongoing efforts to improve steroidal medications' safety profile (Ko et al., 2000).

Drug Delivery System Innovations

  • Research into hydrophilic steroid derivatives, like methyl 20-β-glucopyranosyloxyprednisolonates, is based on novel drug delivery systems aiming for colonic mucosa-specific action. These compounds, designed as ‘pro-antedrugs’, specifically release active components in the large intestine, offering targeted therapy for conditions like ulcerative colitis with minimal systemic effects (Kimura et al., 1994).

properties

CAS RN

111802-47-2

Product Name

Methyl prednisolone-16alpha-carboxylate

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

methyl (8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylate

InChI

InChI=1S/C23H30O7/c1-21-7-6-13(25)8-12(21)4-5-14-15-9-16(20(28)30-3)23(29,18(27)11-24)22(15,2)10-17(26)19(14)21/h6-8,14-17,19,24,26,29H,4-5,9-11H2,1-3H3/t14-,15-,16-,17-,19+,21-,22-,23-/m0/s1

InChI Key

SNIXVWCOGOOOGH-UAHQIDPDSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=C[C@]34C)O

SMILES

CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O

Canonical SMILES

CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O

synonyms

6-methoxycarbonyl prednisolone
6-methoxycarbonylprednisolone
methyl 11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione-16-carboxylic acid
methyl 11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate
MTDPDC
TDPDC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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